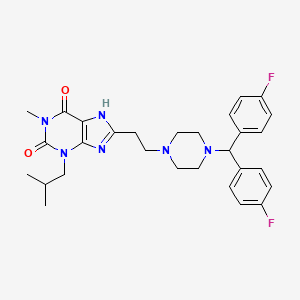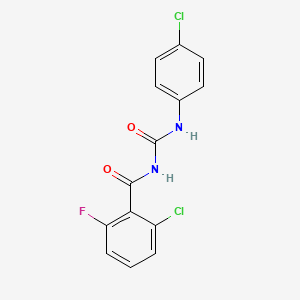
(S)-Hexaconazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Hexaconazole is a chiral triazole fungicide widely used in agriculture to control fungal diseases in crops. It is known for its effectiveness against a broad spectrum of fungi, including those causing powdery mildew, rust, and leaf spot. The compound’s chemical structure allows it to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes, thereby disrupting fungal growth and reproduction.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Hexaconazole typically involves the reaction of 1,2,4-triazole with various halogenated compounds under controlled conditions. One common method includes the alkylation of 1,2,4-triazole with 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethanone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. Post-synthesis, the compound undergoes purification steps such as recrystallization and chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-Hexaconazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents such as sodium azide or thiols.
Major Products: The major products formed from these reactions include hydroxylated derivatives, alcohols, and substituted triazole compounds, each with varying degrees of fungicidal activity.
Wissenschaftliche Forschungsanwendungen
(S)-Hexaconazole has diverse applications in scientific research:
Chemistry: Used as a model compound to study the synthesis and reactivity of triazole derivatives.
Biology: Investigated for its effects on fungal cell membrane integrity and its potential as a tool to study ergosterol biosynthesis.
Medicine: Explored for its potential antifungal properties in treating human fungal infections.
Industry: Widely used in agriculture to protect crops from fungal diseases, thereby improving yield and quality.
Wirkmechanismus
(S)-Hexaconazole exerts its fungicidal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol in fungal cell membranes. By blocking this enzyme, this compound disrupts the formation of ergosterol, leading to increased membrane permeability and ultimately causing fungal cell death. The compound’s specificity for fungal enzymes makes it an effective and selective fungicide.
Vergleich Mit ähnlichen Verbindungen
Propiconazole: Another triazole fungicide with a similar mechanism of action but different spectrum of activity.
Tebuconazole: Known for its broad-spectrum fungicidal properties and used in various crops.
Flutriafol: Effective against a wide range of fungal pathogens and used in both agriculture and horticulture.
Uniqueness: (S)-Hexaconazole stands out due to its chiral nature, which can influence its biological activity and environmental behavior. Its specific inhibition of ergosterol biosynthesis and effectiveness against a broad spectrum of fungi make it a valuable tool in agricultural disease management.
Eigenschaften
CAS-Nummer |
221627-82-3 |
|---|---|
Molekularformel |
C14H17Cl2N3O |
Molekulargewicht |
314.2 g/mol |
IUPAC-Name |
(2S)-2-(2,4-dichlorophenyl)-1-(1,2,4-triazol-1-yl)hexan-2-ol |
InChI |
InChI=1S/C14H17Cl2N3O/c1-2-3-6-14(20,8-19-10-17-9-18-19)12-5-4-11(15)7-13(12)16/h4-5,7,9-10,20H,2-3,6,8H2,1H3/t14-/m1/s1 |
InChI-Schlüssel |
STMIIPIFODONDC-CQSZACIVSA-N |
Isomerische SMILES |
CCCC[C@@](CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O |
Kanonische SMILES |
CCCCC(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


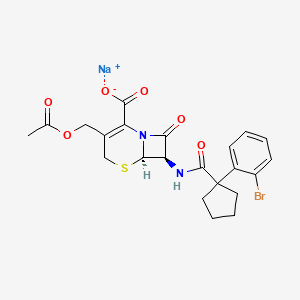
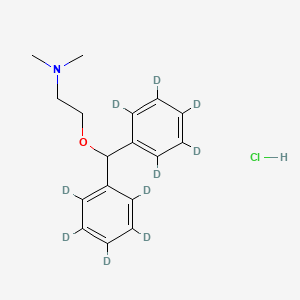
![sodium;3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15186569.png)
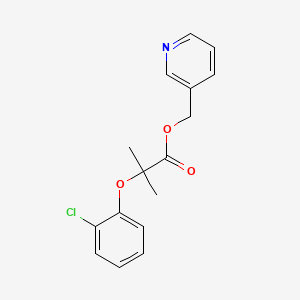
![N-[(E)-[(3,4-dimethoxyphenyl)-[(2-methylphenyl)diazenyl]methylidene]amino]-4-[(4E)-4-(1H-indol-3-ylmethylidene)-5-oxo-2-phenylimidazol-1-yl]benzamide](/img/structure/B15186587.png)

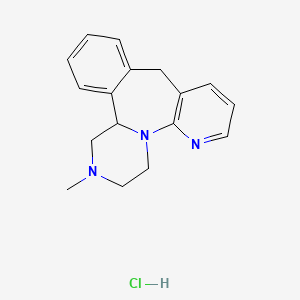
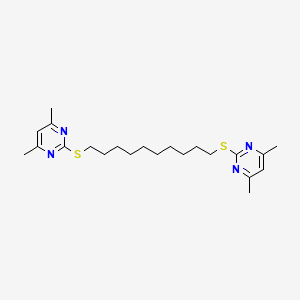
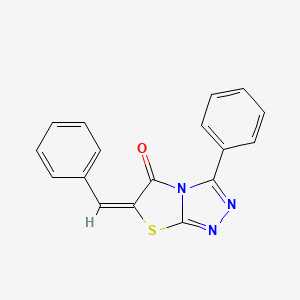
![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol](/img/structure/B15186634.png)
